



# Protocol for intravenous administration of Caroverine in tinnitus studies.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Croverin  |           |  |  |  |
| Cat. No.:            | B14865579 | Get Quote |  |  |  |

# Protocol for Intravenous Administration of Caroverine in Tinnitus Studies

Application Note: This document provides a detailed protocol for the intravenous administration of Caroverine for researchers, scientists, and drug development professionals investigating its efficacy in the treatment of tinnitus. The protocol is based on findings from various clinical studies and aims to ensure patient safety and data consistency across trials.

### Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition. One of the hypotheses regarding its pathophysiology, particularly for cochlear-synaptic tinnitus, involves the over-activation of glutamate receptors in the inner ear. [1][2][3] Caroverine, a quinoxaline-derivative, acts as a competitive antagonist of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This mechanism of action suggests its potential as a therapeutic agent for tinnitus by modulating glutamatergic neurotransmission in the cochlea.[1][2][3]

## Patient Selection and Enrollment Inclusion Criteria

Patients diagnosed with subjective, chronic tinnitus.



- Tinnitus is suspected to be of cochlear-synaptic origin.
- Age between 20 and 80 years.[4]
- Patients who provide informed consent to participate in the study.

#### **Exclusion Criteria**

- Tinnitus with a known vascular or conductive hearing loss etiology.
- Presence of perforated tympanic membrane.
- Diagnosed with Meniere's disease, vestibular schwannoma, or other cerebellopontine angle tumors.[4]
- History of psychiatric disorders.[4]
- Presence of critical illness or severe systemic diseases such as uncontrolled hypertension or diabetes.[4]
- Pregnant or lactating women.

## **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on the efficacy of intravenous Caroverine in treating tinnitus.

Table 1: Efficacy of a Single Intravenous Caroverine Infusion

| Outcome<br>Measure                               | Immediate<br>Post-Infusion                                | 1 Week Post-<br>Infusion                                  | 4 Weeks Post-<br>Infusion     | 6 Months Post-<br>Infusion       |
|--------------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|-------------------------------|----------------------------------|
| Responder Rate (%)                               | 63.3%[1][4]                                               | 43%                                                       | No significant improvement    | No significant improvement       |
| Tinnitus<br>Handicap<br>Inventory (THI)<br>Score | Statistically<br>significant<br>reduction<br>(p=0.002)[4] | Statistically<br>significant<br>reduction<br>(p=0.002)[4] | No significant improvement[4] | No significant<br>improvement[4] |



A responder was defined as a patient showing a reduction in both subjective tinnitus rating and psychoacoustic measurement.

## **Experimental Protocols**Intravenous Caroverine Administration Protocol

This protocol details the preparation and administration of a single intravenous dose of Caroverine.

#### 4.1.1 Materials

- Caroverine solution for injection (e.g., 4 ampoules of 40 mg Caroverine each)
- 100 ml physiological saline solution
- Intravenous infusion set
- · Sterile syringes and needles
- Alcohol swabs

#### 4.1.2 Procedure

- Aseptically withdraw 160 mg of Caroverine from the ampoules.
- Add the 160 mg of Caroverine to a 100 ml bag of physiological saline solution.
- · Gently mix the solution.
- Administer the solution as a single intravenous infusion.
- The recommended infusion rate is 2-3 ml/min.[4]
- The infusion should be stopped if the patient's tinnitus worsens.[4]

### **Outcome Assessment Protocols**



- 4.2.1 Tinnitus Handicap Inventory (THI) The THI is a 25-item self-report questionnaire used to quantify the impact of tinnitus on daily life.[5][6][7][8]
- Scoring: The responses are scored as "Yes" (4 points), "Sometimes" (2 points), or "No" (0 points).[5][6][8] The total score ranges from 0 to 100, with higher scores indicating a greater perceived handicap.
- Subscales: The questionnaire is divided into three subscales: Functional, Emotional, and Catastrophic.[5]
- Administration: The THI should be administered before the infusion and at specified followup intervals (e.g., immediately after, 1 week, 4 weeks, and 6 months).
- 4.2.2 Psychoacoustic Tinnitus Matching This objective measure is used to determine the acoustic characteristics of the patient's tinnitus.[9][10][11][12]
- Pitch Matching: A forced-choice paradigm is often used where two different pitches are presented to the patient, who then indicates which is closer to their tinnitus pitch.[9] This is repeated to bracket and identify the perceived pitch.
- Loudness Matching: A sound, typically at the pitch-matched frequency, is presented at increasing levels until the patient reports that its loudness matches their tinnitus.[9]
- 4.2.3 Subjective Tinnitus Rating A simple subjective rating scale can be used to assess the patient's perception of their tinnitus loudness and annoyance.
- Procedure: Patients rate their tinnitus on a numerical scale (e.g., 0-10, where 0 is no tinnitus and 10 is the loudest imaginable tinnitus). This should be done before and after the infusion.

### **Safety and Monitoring**

While studies have reported no serious adverse events with intravenous Caroverine for tinnitus, patient monitoring during and after the infusion is crucial.[13][14]

• During Infusion: Monitor for any immediate adverse reactions. As noted, the infusion should be halted if the patient reports a worsening of their tinnitus.[4]



 Post-Infusion: Patients should be observed for a short period after the infusion for any delayed reactions. Any reported side effects should be documented.

# Visualization of Pathways and Workflows Signaling Pathway of Caroverine in the Cochlea



Click to download full resolution via product page

Caption: Caroverine's mechanism of action in cochlear-synaptic tinnitus.

### **Experimental Workflow for Caroverine Tinnitus Study**





Click to download full resolution via product page

Caption: Workflow for a clinical study of intravenous Caroverine for tinnitus.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Caroverine in tinnitus treatment. A placebo-controlled blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
- 4. medpulse.in [medpulse.in]
- 5. rockwellaudiology.ca [rockwellaudiology.ca]
- 6. ata.org [ata.org]
- 7. Tinnitus Handicap Inventory (THI) | TxBDC | UT Dallas [txbdc.utdallas.edu]
- 8. hearingclinic.pacific.edu [hearingclinic.pacific.edu]
- 9. 20Q: Tinnitus Developing a Practical Management Protocol Article 25780 [audiologyonline.com]
- 10. Tinnitus evaluation: relationship between pitch matching and loudness, visual analog scale and tinnitus handicap inventory PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psychoacoustic Assessment to Improve Tinnitus Diagnosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. nice.org.uk [nice.org.uk]
- 13. ijbcp.com [ijbcp.com]
- 14. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for intravenous administration of Caroverine in tinnitus studies.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14865579#protocol-for-intravenous-administration-ofcaroverine-in-tinnitus-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com